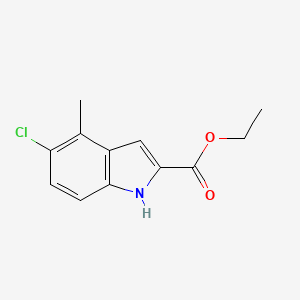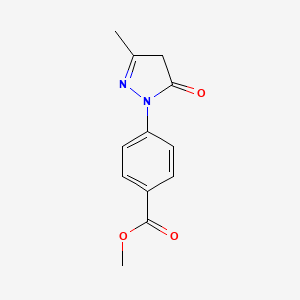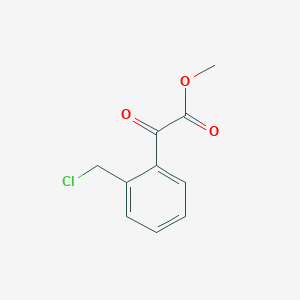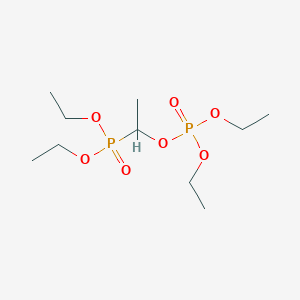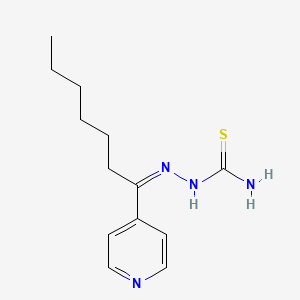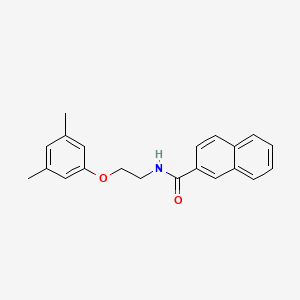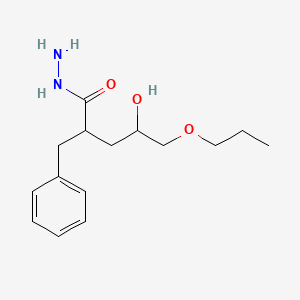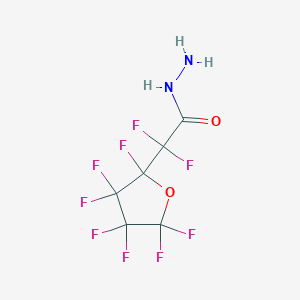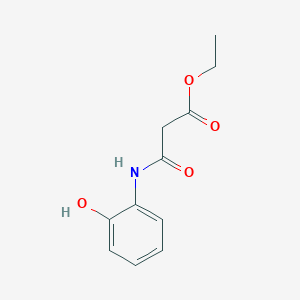
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of aniline and is known for its unique chemical structure, which includes an ester functional group and a hydroxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-hydroxyaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl acetoacetate and 2-hydroxyaniline.
Reaction Conditions: The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Procedure: The reactants are mixed and heated under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aniline moiety.
Scientific Research Applications
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate involves its interaction with various molecular targets. The hydroxyaniline moiety can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Ethyl 3-(2-hydroxyanilino)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a hydroxy group.
Ethyl 3-(2-methoxyanilino)-3-oxopropanoate: Contains a methoxy group instead of a hydroxy group.
Ethyl 3-(2-chloroanilino)-3-oxopropanoate: Contains a chloro group instead of a hydroxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the aniline moiety.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis and medicinal chemistry. The compound’s diverse applications and potential biological activities make it an important subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
55244-09-2 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)7-10(14)12-8-5-3-4-6-9(8)13/h3-6,13H,2,7H2,1H3,(H,12,14) |
InChI Key |
APOKSZRUBUZYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


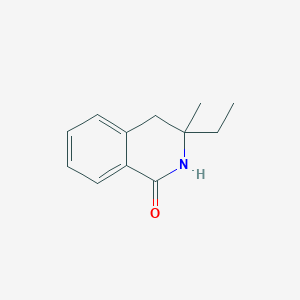
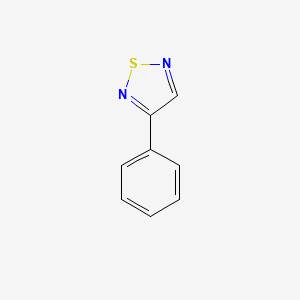
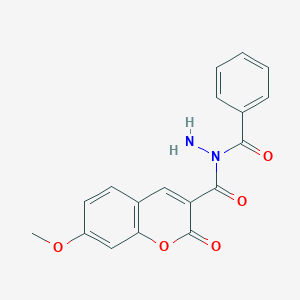
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)
